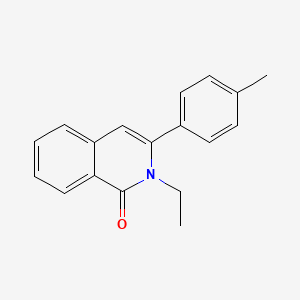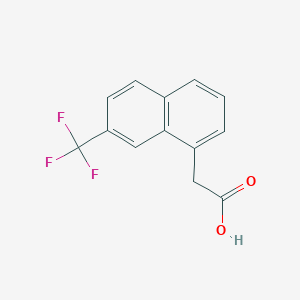
2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid is an organic compound belonging to the class of naphthalenes, which are characterized by a naphthalene moiety consisting of two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 7-(trifluoromethyl)naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Naphthaleneacetic acid: Similar structure but lacks the trifluoromethyl group.
2-(Naphthalen-1-yl)acetic acid: Similar structure but without the trifluoromethyl substitution.
Uniqueness: The presence of the trifluoromethyl group in 2-(7-(Trifluoromethyl)naphthalen-1-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other naphthalene derivatives and valuable for specific applications.
Propiedades
Fórmula molecular |
C13H9F3O2 |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
2-[7-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)10-5-4-8-2-1-3-9(6-12(17)18)11(8)7-10/h1-5,7H,6H2,(H,17,18) |
Clave InChI |
CXMNWEAUYOMCDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


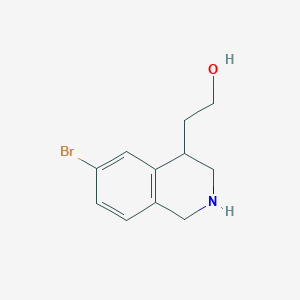



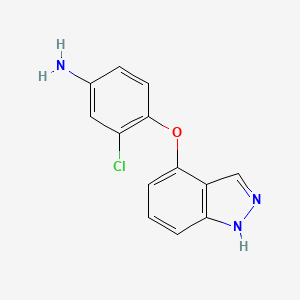
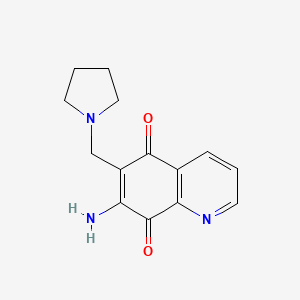
![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)
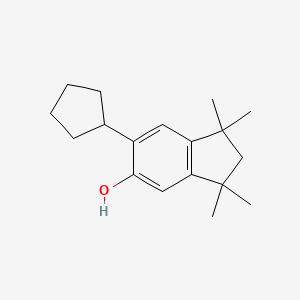

![4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858271.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B11858285.png)
